![molecular formula C13H19N5O B2908661 (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-27-9](/img/structure/B2908661.png)
(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide, also known as CP-31398, is a small molecule compound that has been studied extensively in the field of cancer research. It was first synthesized in 2002 and has since been identified as a potential therapeutic agent for a variety of cancers.
Mechanism of Action
(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide exerts its effects on cancer cells through several mechanisms. It has been shown to inhibit the activity of the p53-MDM2 interaction, leading to stabilization and activation of the p53 tumor suppressor protein. This activation of p53 leads to the induction of apoptosis in cancer cells. Additionally, (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of the Hsp90 chaperone protein, which is involved in the stabilization of several oncogenic proteins. Inhibition of Hsp90 leads to degradation of these oncogenic proteins and inhibition of tumor growth.
Biochemical and Physiological Effects:
(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects. In addition to its effects on cancer cells and neurons, (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce inflammation. It has also been shown to modulate the activity of several signaling pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide for lab experiments is its relatively low toxicity, which allows for higher doses to be used in in vitro and in vivo studies. Additionally, (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to have a high degree of selectivity for cancer cells, which reduces the risk of off-target effects. However, one limitation of (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cancer cells and neurons, which could lead to the development of more targeted therapies. Finally, studies are needed to evaluate the safety and efficacy of (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide in clinical trials, with the ultimate goal of developing it as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide involves several steps, starting with the reaction of 2-cyanoimidazole with propionyl chloride to form 3-(2-cyanoimidazol-1-yl)propionic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(dimethylamino)but-2-enamide to produce (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide.
Scientific Research Applications
(E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, (E)-N-[3-(2-Cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
(E)-N-[3-(2-cyanoimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17(2)8-3-5-13(19)16-6-4-9-18-10-7-15-12(18)11-14/h3,5,7,10H,4,6,8-9H2,1-2H3,(H,16,19)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKAJMEVANZIJ-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCN1C=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCN1C=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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